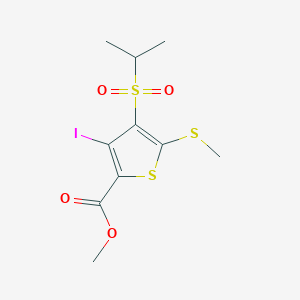
Methyl 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucovanillin: is a natural compound found in the orchid species Vanilla planifolia. It serves as the glucosylated precursor of vanillin, which is responsible for the characteristic vanilla flavor and aroma. Glucovanillin is a glycoside, specifically a glucoside, and its chemical structure consists of a glucose moiety attached to vanillin.
Preparation Methods
a. Natural Extraction:
- Glucovanillin can be extracted from the seed pods (also known as “green mature vanilla pods”) of Vanilla planifolia.
- During the curing process, enzymatic activities involving cell wall degradation and glucovanillin hydrolysis transform it into vanillin .
- The industrial production of vanillin involves the conversion of glucovanillin to vanillin.
- Enzymatic processes play a key role in this transformation, making it a sustainable and efficient method for vanillin production.
Chemical Reactions Analysis
a. Transformation to Vanillin:
- The primary chemical transformation of glucovanillin occurs through enzymatic hydrolysis.
- Enzymes break the glycosidic bond between glucose and vanillin, resulting in the release of vanillin.
- Common reagents involved include enzymes such as β-glucosidases.
- The major product of this reaction is vanillin , the aromatic compound responsible for the characteristic vanilla scent and flavor.
Scientific Research Applications
Glucovanillin finds applications in various scientific fields:
Flavor and Fragrance Industry: As the precursor to vanillin, it contributes to the delightful vanilla aroma in foods, beverages, and perfumes.
Medicine and Health: Research explores its potential health benefits, including antioxidant properties and potential therapeutic effects.
Biological Studies: Understanding its enzymatic conversion sheds light on glycoside metabolism and enzymatic pathways.
Mechanism of Action
- Glucovanillin’s mechanism of action lies in its enzymatic transformation to vanillin.
- Vanillin interacts with taste receptors and contributes to the perception of sweetness and flavor.
Comparison with Similar Compounds
- Glucovanillin stands out due to its role as the precursor to vanillin.
- Similar compounds include other glycosides and aromatic precursors found in natural sources.
Properties
IUPAC Name |
methyl 3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVTWHIJTPKSOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)OC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381065 |
Source


|
| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-13-8 |
Source


|
| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

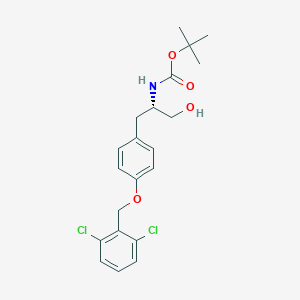
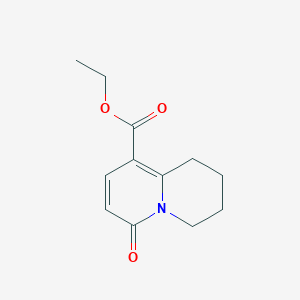
![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
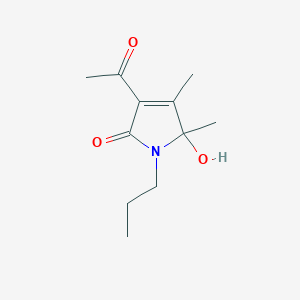
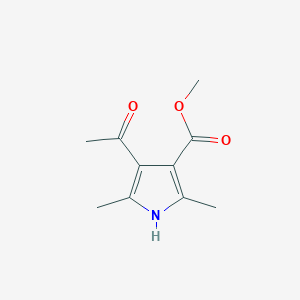

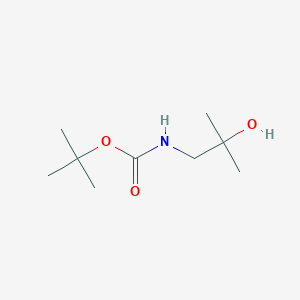
![2-Hydroxy-2-[(2-nitrobenzoyl)amino]acetic acid](/img/structure/B69741.png)





